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Compound of Interest

Compound Name: 9,10-Dibromooctadecanoic acid

CAS No.: 19117-94-3

Cat. No.: B099531

Get Quote

From Internal Standard to Metabolic Probe
Executive Summary
In the field of lipidomics, the accurate quantification of unsaturated fatty acids (like Oleic Acid,

18:1) is plagued by ionization suppression and isobaric interference. 9,10-
Dibromooctadecanoic acid serves as a high-fidelity Internal Standard (IS) and Metabolic

Tracer. Unlike deuterated standards, which can suffer from deuterium exchange or cost

prohibitions, brominated fatty acids offer a distinct isotopic signature (1:2:1) and a significant

mass shift that moves the analyte into a "quiet" region of the mass spectrum.

This guide details the use of 9,10-dibromooctadecanoic acid for:

Absolute Quantification of free fatty acids and complex lipids.

Metabolic Tracing of fatty acid uptake and esterification into phospholipids and triglycerides.
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The Molecule
Systematic Name: 9,10-Dibromooctadecanoic acid

Formula: C₁₈H₃₄Br₂O₂

Precursor: Synthesized via electrophilic addition of elemental bromine (Br₂) to Oleic Acid

(18:1 cis-9).

Structural Significance: The addition of two bromine atoms at the

position saturates the double bond and adds significant mass (~160 Da) and lipophilicity.

The "Gold Standard" Isotopic Signature
The primary advantage of using this compound is the natural abundance of Bromine isotopes:

Br (50.7%) and

Br (49.3%).

When a molecule contains two bromine atoms, the mass spectrum exhibits a characteristic

1:2:1 triplet pattern:

M (Lowest Mass):

Br +

Br

M+2 (Middle Mass):

Br +

Br (and

Br +

Br) — Most Abundant

M+4 (Highest Mass):
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Br +

Br

Why this matters: Biological matrices (plasma, tissue) rarely contain natural brominated lipids.

This isotopic pattern acts as a "barcode," allowing software to automatically filter out noise and

identify the standard with >99% confidence.

Application A: Internal Standard for Quantification
Experimental Design
Use 9,10-diBr-18:0 as a surrogate standard for long-chain fatty acids (LCFA), particularly Oleic

Acid (18:1) and Stearic Acid (18:0).[1]

Protocol: Lipid Extraction & Spiking
Reagents:

Methanol (LC-MS Grade)

Chloroform or Dichloromethane (DCM)

9,10-Dibromooctadecanoic Acid Stock (1 mg/mL in Ethanol)

Step-by-Step Workflow:

Sample Preparation:

Thaw plasma (50 µL) or cell pellet (1x10⁶ cells) on ice.

Internal Standard Spiking (Critical Step):

Add 10 µL of 9,10-diBr-18:0 working solution (10 µM) directly to the sample before

extraction.

Rationale: Spiking before extraction corrects for extraction efficiency losses and ionization

suppression.

Biphasic Extraction (Modified Folch):
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Add 300 µL Methanol. Vortex 10s.

Add 600 µL Chloroform. Vortex 30s.

Add 150 µL Water (to induce phase separation).

Centrifuge at 3,000 x g for 5 mins at 4°C.

Collection:

Collect the lower organic phase (Chloroform layer) containing lipids.

Note: 9,10-diBr-18:0 partitions exclusively into the organic phase.

Reconstitution:

Dry under Nitrogen stream.[2]

Reconstitute in 100 µL Isopropanol:Methanol (1:1) for LC-MS injection.

LC-MS/MS Settings
Ionization: ESI Negative Mode ([-H]⁻ ion).

MRM Transitions (Multiple Reaction Monitoring):

Because the carboxyl group is the charge carrier, fragmentation often yields the bromide

ion or loss of HBr.

Q1 (Precursor):m/z 441.1 (for

Br/

Br mix) or calculate based on specific isotope.

Q3 (Product):m/z 79.0 or 81.0 (Bromide ion) is a common transition for brominated lipids.

Alternative: Monitor the molecular ion in SIM mode if sensitivity allows, utilizing the isotope

pattern for confirmation.
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Application B: Metabolic Tracing (Flux Analysis)
Principle
Cells readily take up 9,10-diBr-18:0. Once inside, Acyl-CoA synthetases convert it to 9,10-diBr-

Stearoyl-CoA. It is then esterified into complex lipids (PC, PE, TG).

The Probe: It mimics Oleic acid uptake but cannot be desaturated by SCD1 (the 9,10

positions are blocked).

The Readout: Appearance of brominated Phosphatidylcholines (e.g., PC 16:0_18:0-Br2).

Protocol: Cellular Uptake Assay
Seeding: Seed HeLa or HepG2 cells in 6-well plates (70% confluence).

Pulse Labeling:

Prepare media containing 50 µM 9,10-diBr-18:0 conjugated to BSA (2:1 molar ratio

FA:BSA).

Incubate cells for 1, 4, and 12 hours.

Quench & Wash:

Aspirate media. Wash 2x with ice-cold PBS + 0.1% BSA (removes surface-bound fatty

acids).

Lipid Extraction: Follow Protocol 3.2.

Data Analysis:

Search for Phosphatidylcholine species with a mass shift of +158/160/162 Da relative to

PC(16:0/18:1).

Example Target: PC(16:0/18:0-Br2).

Visualization of Workflows
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Figure 1: Lipidomics Extraction & Analysis Workflow
This diagram illustrates the logical flow from sample preparation to MS data processing,

highlighting the critical spiking step.

Key Advantage
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Caption: Step-by-step workflow for quantitative lipidomics using 9,10-diBr-18:0 as an internal

standard.

Figure 2: Metabolic Fate of 9,10-diBr-18:0
This diagram details how the brominated fatty acid mimics natural fatty acids entering the lipid

synthesis pathway but blocks desaturation.
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Caption: Metabolic pathway of 9,10-diBr-18:0. Note the blockage of SCD1 desaturation due to

bromine occupancy at the

position.

Data Presentation & Analysis
Expected Mass Shifts
When analyzing data, look for the following mass shifts relative to the non-brominated parent

(Stearic Acid, 18:0).
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Species Formula

Monoisotopic Mass
(

Br)

Isotope Pattern

Stearic Acid (18:0) C₁₈H₃₆O₂ 284.27 Da Single Dominant Peak

Oleic Acid (18:1) C₁₈H₃₄O₂ 282.25 Da Single Dominant Peak

9,10-diBr-18:0 C₁₈H₃₄Br₂O₂ ~440.10 Da Triplet (1:2:1)

Troubleshooting
Light Sensitivity: Brominated compounds can degrade under intense light. Store stock

solutions in amber vials at -20°C.

Ionization Suppression: If the signal is low, ensure the mobile phase contains ammonium

acetate (10mM) to aid ionization in negative mode.

Carryover: Brominated lipids are "sticky" (lipophilic). Use a needle wash of

Isopropanol:Chloroform (1:1) between injections.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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